molecular formula C6H11NO3 B182098 (2R,4R)-4-hydroxypiperidine-2-carboxylic acid CAS No. 1622-20-4

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B182098
CAS No.: 1622-20-4
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-RFZPGFLSSA-N
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Description

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives under specific conditions. For instance, the hydrogenation of 4-hydroxypyridine-2-carboxylic acid using a palladium catalyst can yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

  • (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid
  • (2R,4R)-4-Methylpiperidine-2-carboxylic acid
  • Piperidine-2-carboxylic acid derivatives

Uniqueness: (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both hydroxyl and carboxylic acid functional groups allows for diverse chemical modifications and applications .

Properties

IUPAC Name

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-20-4
Record name NSC93088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

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